molecular formula C11H12N4OS B2876149 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2178773-49-2

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2876149
CAS No.: 2178773-49-2
M. Wt: 248.3
InChI Key: MUDAHGPZRVWQDI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring an azetidine ring substituted with a 2H-1,2,3-triazole moiety and a thiophen-3-yl group linked via an ethanone bridge. Its structural complexity combines nitrogen-rich azetidine and triazole rings with the sulfur-containing thiophene, making it a candidate for diverse biological and material science applications.

Properties

IUPAC Name

2-thiophen-3-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-12-2-3-13-15/h1-4,8,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDAHGPZRVWQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in pathogens. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s closest structural analogues include:

Compound Name Key Structural Features Molecular Weight Melting Point Yield Biological Activity Reference
1-(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)-2-(Thiophen-3-yl)ethan-1-one Azetidine-triazole + thiophen-3-yl ethanone 261.29 (calculated) Not reported Not reported Hypothesized antifungal/antibacterial
3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one (CAS 2194845-93-5) Azetidine-triazole + fluorophenyl propanone 288.32 Not reported Not reported Not reported
1-(2,4-Dichlorophenyl)-2-(2H-1,2,3-triazol-2-yl)ethan-1-one (9h) Dichlorophenyl + triazole ethanone 256.09 Not reported Synthesized via N-alkylation Antifungal (CYP51 binding)
1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i) Chlorophenyl + triazole-thioquinazoline 483.12 99–100°C 82% Antibacterial/antifungal

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) or extended aromatic systems (e.g., quinazoline in 5i) correlates with higher melting points and enhanced biological activity .
  • Thiophene vs.

Computational and Structural Insights

  • Crystallography: Related α,β-unsaturated ketones (e.g., ’s thiazole derivative) adopt planar conformations optimal for intercalation into enzyme active sites, suggesting the target molecule’s ethanone bridge may confer similar rigidity .

Preparation Methods

Reaction Conditions and Optimization

Typical parameters for triazole formation include:

Parameter Optimal Range Impact on Yield
Copper Source CuSO₄·5H₂O/sodium ascorbate 85-92%
Solvent t-BuOH/H₂O (1:1) Improved regioselectivity
Temperature 25-50°C >90% conversion
Reaction Time 12-24 h Minimizes byproducts

The azide precursor for this compound typically derives from 3-azidoazetidine, synthesized via nucleophilic substitution of 3-chloroazetidine with sodium azide.

Azetidine Ring Construction Strategies

The strained azetidine ring presents significant synthetic challenges, addressed through two primary methods:

Horner-Wadsworth-Emmons Olefination

This method enables azetidine formation from β-ketophosphonates and aldehydes:
$$ \text{RC(O)CH}2\text{PO(OEt)}2 + \text{R'CHO} \xrightarrow{\text{Base}} \text{Azetidine precursor} $$
Key advantages include:

  • High stereocontrol (up to 98% ee)
  • Compatibility with N-protecting groups (e.g., Boc, Cbz)

Photochemical [2+2] Cycloaddition

Ultraviolet irradiation of enamines generates azetidine rings through:
$$ \text{CH}2=CH-NR2 + \text{CH}_2=CH-X} \xrightarrow{h\nu} \text{Azetidine derivative} $$
Limitations include moderate yields (45-60%) and competing polymerization.

Thiophene-Ethanone Linkage Formation

The 2-(thiophen-3-yl)ethan-1-one moiety is typically introduced via:

Friedel-Crafts Acylation

Thiophene undergoes electrophilic substitution with chloroacetone in presence of Lewis acids:

Catalyst Temperature Yield
AlCl₃ 0-5°C 78%
FeCl₃ 25°C 82%
ZnCl₂ 40°C 68%

Regioselectivity for 3-position is achieved through steric directing groups.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling provides an alternative route:
$$ \text{Thiophene-3-boronic acid} + \text{Bromoethanone} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(Thiophen-3-yl)ethan-1-one} $$
Typical conditions:

  • 1 mol% Pd catalyst
  • K₂CO₃ base in dioxane/H₂O
  • 80°C, 12 h (Yield: 85-90%)

Final Coupling and Functional Group Assembly

The convergent synthesis requires sequential coupling of components:

Amide Bond Formation

Activation of the ethanone carbonyl for nucleophilic attack by azetidine-triazole:

Activation Method Reagent Coupling Yield
CDI 1,1'-Carbonyldiimidazole 88%
HATU Hexafluorophosphate reagent 92%
DCC/NHS N-Hydroxysuccinimide 85%

Optimal conditions use anhydrous DMF at 0°C with gradual warming to 25°C.

Industrial Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing:

Continuous Flow Reactor Optimization

Key parameters for triazole formation in flow systems:

Parameter Batch Mode Flow Mode
Space-Time Yield 0.5 g/L·h 4.2 g/L·h
Copper Loading 5 mol% 1.2 mol%
Reaction Volume 500 mL 25 mL (loop)
Productivity 85% 93%

Flow systems reduce catalyst consumption and improve heat dissipation.

Characterization and Analytical Data

Structural confirmation employs multiple spectroscopic techniques:

Crystallographic Data (Representative Example)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.924(2) Å
b = 12.351(3) Å
c = 14.568(4) Å
V 1587.6(7) ų
Z 4
R Factor 0.0428

Hydrogen bonding networks stabilize the molecular conformation, with N-H···O=C interactions (2.89 Å).

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